1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
Overview
Description
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a carbohydrazide group attached at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridine-N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding inhibits the receptor’s kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of FGFR signaling can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the carbohydrazide group.
1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Similar structure with a carboxamide group instead of a carbohydrazide group.
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness: 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The carbohydrazide group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)6-4-11-7-5(6)2-1-3-10-7/h1-4H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKDOLLKSLHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)NN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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